

In-Depth Technical Guide: 1-Methylcyclobutane-1-sulfonamide (CAS 2126177-13-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcyclobutane-1-sulfonamide

Cat. No.: B2837083

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Methylcyclobutane-1-sulfonamide**, a novel small molecule with potential applications in drug discovery. While publicly available data on this specific compound is limited, this document consolidates existing information on its chemical properties, plausible synthetic routes, and putative biological relevance, drawing parallels with structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar cyclobutane-containing sulfonamides.

Chemical and Physical Properties

1-Methylcyclobutane-1-sulfonamide is a sulfonamide derivative characterized by a unique four-membered carbocyclic ring. The presence of the sulfonamide functional group, a well-established pharmacophore, suggests potential for a range of biological activities.

Property	Value	Source
CAS Number	2126177-13-5	PubChem
Molecular Formula	C ₅ H ₁₁ NO ₂ S	PubChem
Molecular Weight	149.21 g/mol	PubChem
IUPAC Name	1-methylcyclobutane-1-sulfonamide	PubChem
SMILES	<chem>CC1(CCC1)S(=O)(=O)N</chem>	PubChem
Physical Description	Solid (predicted)	---
Solubility	Expected to be soluble in organic solvents like DMSO and methanol.	---

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **1-Methylcyclobutane-1-sulfonamide** are not explicitly available in peer-reviewed literature. However, based on established organic chemistry principles and available information on the synthesis of its precursors, a plausible two-step synthetic pathway can be proposed.

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride

The key intermediate for the synthesis of the target compound is 1-Methylcyclobutane-1-sulfonyl chloride. Two potential methods for its preparation have been described.^[1]

- **Method A: Reaction with Chlorosulfonic Acid** This method involves the direct reaction of 1-methylcyclobutane with chlorosulfonic acid. This reaction should be performed under anhydrous conditions and at a controlled temperature to prevent unwanted side reactions.
- **Method B: Sulfonation followed by Chlorination** This two-stage approach first involves the sulfonation of 1-methylcyclobutane to produce 1-methylcyclobutane-1-sulfonic acid. The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride

(SOCl₂), to yield the desired sulfonyl chloride.^[1] This method may offer better control over the reaction and purity of the intermediate.

Experimental Protocol (Proposed) - Method B:

- **Sulfonation:** To a stirred solution of 1-methylcyclobutane in a suitable inert solvent (e.g., dichloromethane), add fuming sulfuric acid (oleum) dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
- **Work-up:** The reaction is carefully quenched by pouring it onto ice. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 1-methylcyclobutane-1-sulfonic acid.
- **Chlorination:** The crude sulfonic acid is dissolved in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated to reflux until the evolution of gas ceases.
- **Purification:** The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 1-Methylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation.

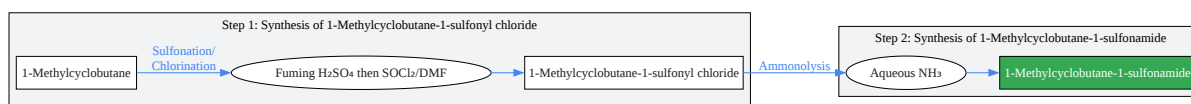
Step 2: Synthesis of **1-Methylcyclobutane-1-sulfonamide**

The final step involves the reaction of 1-Methylcyclobutane-1-sulfonyl chloride with an ammonia source.

Experimental Protocol (Proposed):

- **Ammonolysis:** A solution of 1-Methylcyclobutane-1-sulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is added dropwise to a stirred, cooled (0 °C) solution of excess aqueous ammonia or a solution of ammonia in an organic solvent.
- **Reaction Monitoring:** The reaction progress is monitored by TLC or LC-MS until the starting sulfonyl chloride is consumed.

- **Work-up and Purification:** The reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude **1-Methylcyclobutane-1-sulfonamide** can be purified by column chromatography on silica gel or by recrystallization.



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Proposed two-step synthesis of **1-Methylcyclobutane-1-sulfonamide**.

Putative Biological Activity and Signaling Pathways

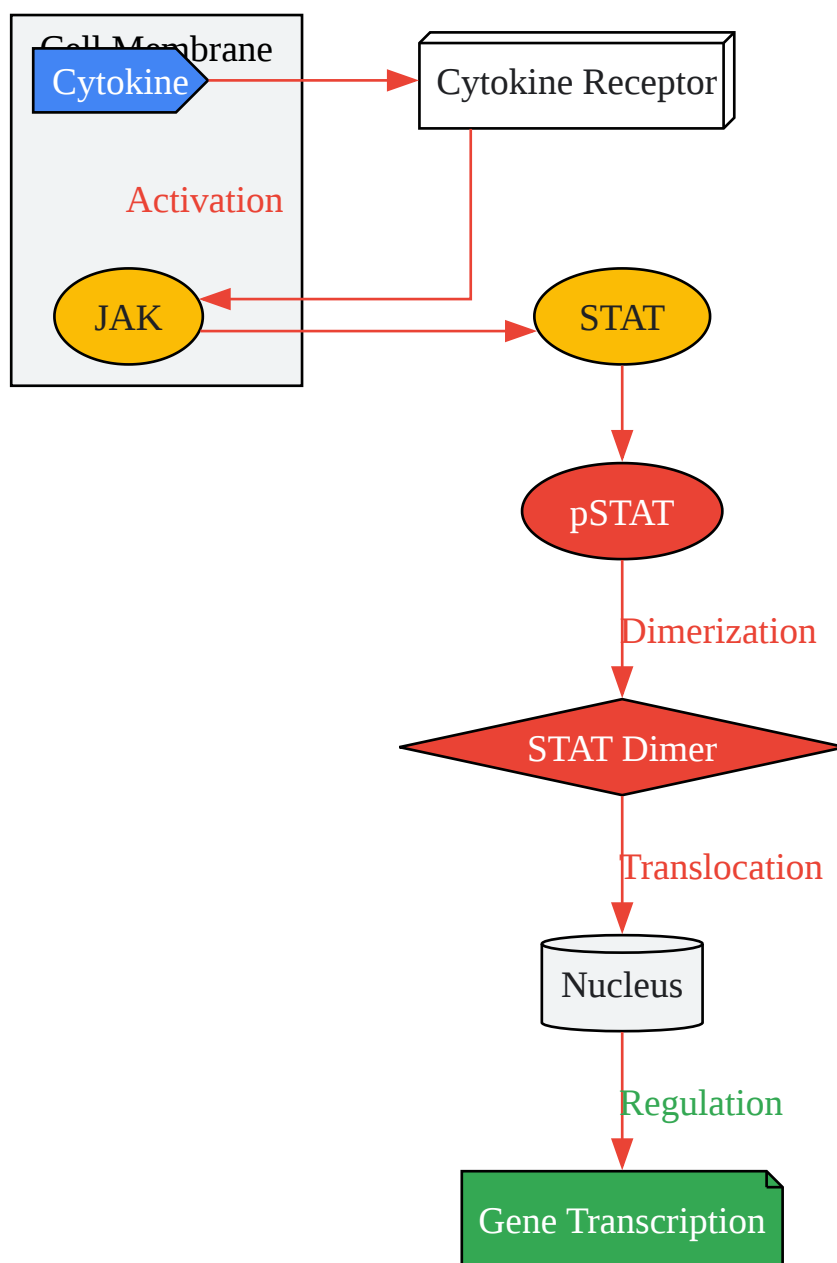
While no specific biological data for **1-Methylcyclobutane-1-sulfonamide** has been published, its structural features, particularly the presence of a cyclobutane ring, point towards a potential role as a modulator of protein kinases. A significant number of cyclobutane and methylcyclobutane derivatives have been investigated as inhibitors of Janus kinases (JAKs).

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway:

- **Ligand Binding and Receptor Dimerization:** Cytokines or growth factors bind to their specific transmembrane receptors, leading to receptor dimerization.
- **JAK Activation:** This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

- **STAT Recruitment and Phosphorylation:** The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
- **STAT Dimerization and Nuclear Translocation:** Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, dimerize, and translocate to the nucleus.
- **Gene Transcription:** In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.



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Simplified diagram of the JAK-STAT signaling pathway.

Given the precedent set by other cyclobutane-containing molecules, it is hypothesized that **1-Methylcyclobutane-1-sulfonamide** could act as a JAK inhibitor. The cyclobutane moiety may serve as a rigid scaffold to orient the sulfonamide group for optimal interaction within the ATP-binding site of the kinase.

Future Directions and Research Opportunities

The lack of published data on **1-Methylcyclobutane-1-sulfonamide** presents a clear opportunity for further investigation. Key areas for future research include:

- **Definitive Synthesis and Characterization:** Development and optimization of a reliable synthetic route with full characterization of the final compound and intermediates.
- **In Vitro Kinase Screening:** A broad kinase panel screening to identify the primary biological targets of **1-Methylcyclobutane-1-sulfonamide**, with a particular focus on the JAK family.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of a library of related analogues to explore the impact of modifications to the cyclobutane ring and the sulfonamide moiety on biological activity and selectivity.
- **Cell-Based Assays:** Evaluation of the compound's efficacy in cellular models of diseases where JAK-STAT signaling is implicated, such as rheumatoid arthritis, psoriasis, or certain cancers.
- **Pharmacokinetic Profiling:** Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties to determine its potential as a drug candidate.

Conclusion

1-Methylcyclobutane-1-sulfonamide is a small molecule with intriguing, yet largely unexplored, potential in medicinal chemistry. Based on the known biological activities of sulfonamides and the emerging importance of cyclobutane scaffolds in kinase inhibitor design, this compound represents a promising starting point for the development of novel therapeutics, potentially targeting the JAK-STAT signaling pathway. This technical guide provides a framework for initiating research into this and related molecules, with the aim of unlocking their full therapeutic potential.

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References

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